molecular formula C9H3ClF6O B1294584 3,5-Bis(trifluoromethyl)benzoyl chloride CAS No. 785-56-8

3,5-Bis(trifluoromethyl)benzoyl chloride

Cat. No.: B1294584
CAS No.: 785-56-8
M. Wt: 276.56 g/mol
InChI Key: WAKMMQSMEDJRRI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,5-Bis(trifluoromethyl)benzoyl chloride is a key intermediate in organic synthesis . It is used in the synthesis of neurokinin antagonists , which are drugs that inhibit the action of neurokinins. Neurokinins are a family of peptides that function as neurotransmitters and neuromodulators .

Mode of Action

The compound interacts with its targets by introducing trifluoromethyl groups into chemical reactions . Trifluoromethyl groups are electron-withdrawing groups that can significantly alter the electronic properties of a molecule, thereby affecting its reactivity and interaction with biological targets .

Biochemical Pathways

It is known to be used in the synthesis of neurokinin antagonists , which can affect the neurokinin pathway involved in pain perception and inflammation .

Pharmacokinetics

As an organic synthesis intermediate, its bioavailability would largely depend on the final compound it is used to synthesize .

Result of Action

The molecular and cellular effects of this compound depend on the final compound it is used to synthesize. For instance, when used in the synthesis of neurokinin antagonists, the resulting compound can inhibit the action of neurokinins, potentially leading to reduced pain perception and inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. As a reactive compound, it should be handled carefully to avoid contact with skin, eyes, and mucous membranes . It should also be stored in a moisture-free environment due to its sensitivity to moisture .

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the quantitative and selective assay for the measurement of low levels of clonidine in human plasma . The compound interacts with various enzymes and proteins, facilitating the detection and quantification of specific biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the target biomolecules, leading to the formation of stable complexes that can be analyzed using various biochemical techniques.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause burns to the digestive and respiratory tracts, indicating its potential to disrupt normal cellular functions . Additionally, its reactivity with cellular components can lead to alterations in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in DNA. This binding can result in enzyme inhibition or activation, depending on the specific target and context of the interaction . Additionally, the compound’s ability to modify gene expression can lead to changes in the production of various proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is moisture-sensitive and can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent cellular damage and alterations in normal cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including burns to the skin, eyes, and mucous membranes . Threshold effects have been observed, where a specific dosage level results in a marked increase in toxicity, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization within the body. The compound’s high reactivity allows it to participate in metabolic reactions that modify its structure, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form covalent bonds with cellular components.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Once localized, it can interact with various biomolecules, influencing processes such as protein synthesis, DNA replication, and cellular signaling. The precise localization and activity of the compound are essential for its effectiveness in biochemical assays and research applications.

Preparation Methods

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKMMQSMEDJRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229126
Record name 3,5-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785-56-8
Record name 3,5-Bis(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=785-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000785568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(trifluoromethyl)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1040 g of 3,5-bis(trifluoromethyl)benzoyl fluoride and 24 g of aluminum chloride were initially introduced and heated to 40° C. With stirring, 224 g of silicon tetrachloride were added dropwise over 3 hours, where the temperature was controlled and did not exceed 45° C. The mixture was then stirred until the evolution of gas had stopped (2 hours). 30 g of zeolite X133 were then added, and the mixture was filtered. This gave 1000 g of a cloudy filtrate, which was admixed with 5 g of triphenylphosphine and distilled at 12 mbar over a 70 cm column. This gave 623 g (83.6% of theory) of 3,5-bis(trifluoromethyl)benzoyl chloride which passed over at 68° C. (bath temperature: 80° C.).
Quantity
1040 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
30 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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